molecular formula C23H20N2O3S2 B4746549 Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate

Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate

Cat. No.: B4746549
M. Wt: 436.6 g/mol
InChI Key: XZJGLMLPACFWQM-UHFFFAOYSA-N
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Description

Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its pharmacological effects could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate: shares structural similarities with other heterocyclic compounds, such as pyrimidine derivatives and thiophene-based molecules.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine have similar pyrimidine rings but differ in their functional groups and overall structure.

    Thiophene-Based Molecules: Thiophene derivatives, such as thiophene-2-carboxylic acid, share the thiophene moiety but have different substituents and properties.

Uniqueness

The uniqueness of Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-14-15(2)30-20-19(14)21(26)25(18-7-5-4-6-8-18)23(24-20)29-13-16-9-11-17(12-10-16)22(27)28-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJGLMLPACFWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate

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